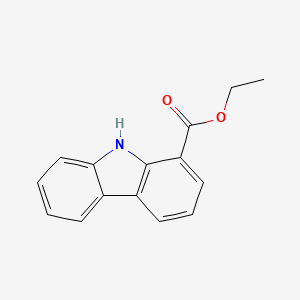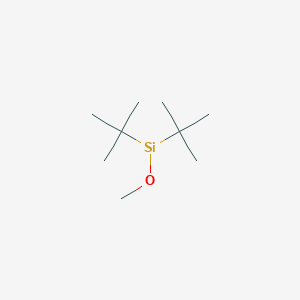![molecular formula C15H16N2O3 B14636580 1-[(1H-Indol-3-yl)acetyl]-L-proline CAS No. 57105-41-6](/img/structure/B14636580.png)
1-[(1H-Indol-3-yl)acetyl]-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1H-Indol-3-yl)acetyl]-L-proline is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Indol-3-yl)acetyl]-L-proline typically involves the reaction of indole derivatives with proline. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Another method involves the acetylation of indole-3-yl derivatives using acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1H-Indol-3-yl)acetyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
1-[(1H-Indol-3-yl)acetyl]-L-proline has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-[(1H-Indol-3-yl)acetyl]-L-proline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with protein kinases, influencing cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth
Uniqueness
1-[(1H-Indol-3-yl)acetyl]-L-proline is unique due to its specific structure, which combines the indole moiety with a proline residue. This combination imparts distinct biological activities and potential therapeutic applications that are not observed in other indole derivatives .
Propiedades
Número CAS |
57105-41-6 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
(2S)-1-[2-(1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c18-14(17-7-3-6-13(17)15(19)20)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,16H,3,6-8H2,(H,19,20)/t13-/m0/s1 |
Clave InChI |
STGVBTJKCSSKNP-ZDUSSCGKSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CC2=CNC3=CC=CC=C32)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CC2=CNC3=CC=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
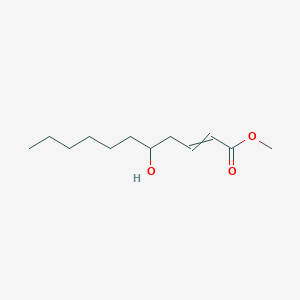
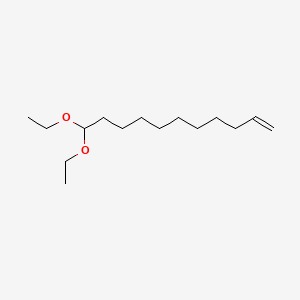
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)
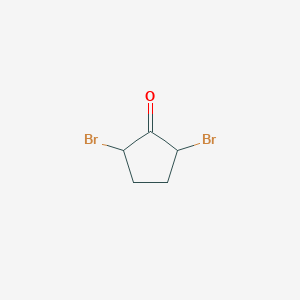
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
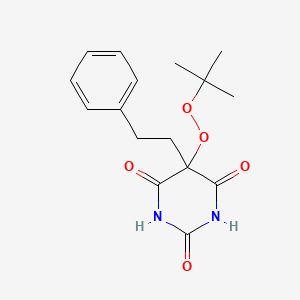


![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)

